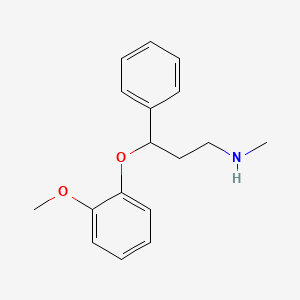
Nitroscanate
Overview
Description
Nitroscanate, also known by the trade name Lopatol, is an anthelmintic drug used in veterinary medicine to treat various types of worms such as Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Taenia, and Dipylidium caninum . It belongs to the chemical class of isothiocyanates .
Molecular Structure Analysis
Nitroscanate has the molecular formula C13H8N2O3S . Its average mass is 272.279 Da and its monoisotopic mass is 272.025574 Da . The structure of Nitroscanate includes a nitro group (NO2) and an isothiocyanate group (N=C=S), attached to a benzene ring .
Physical And Chemical Properties Analysis
Nitroscanate has a density of 1.3±0.1 g/cm³. Its boiling point is 414.2±25.0 °C at 760 mmHg. The vapor pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 64.1±3.0 kJ/mol and the flash point is 204.3±23.2 °C .
Scientific Research Applications
Veterinary Medicine Anthelmintic Drug
Nitroscanate, known by the trade name Lopatol, is primarily used as an anthelmintic drug in veterinary medicine. It is effective against a variety of internal parasites such as roundworms (Toxocara canis, Toxascaris leonina), hookworms (Ancylostoma caninum, Uncinaria stenocephala), and tapeworms (Taenia spp., Dipylidium caninum) in dogs and cats .
Pharmaceutical Research Fragmentation Study
In pharmaceutical research, Nitroscanate’s fragmentation study is significant due to its potential for reducing cytotoxicity and side effects. This research is crucial for developing new bioactive products with well-known properties and biological activity profiles .
Environmental Impact Safety and Toxicity
The environmental impact of Nitroscanate, including its safety and toxicity profile, is also a subject of study. This involves understanding its fate in the environment and potential eco-toxicity, which is essential for regulatory approvals and safe usage .
Chemical Research C-O Bond Cleavage
Chemically, Nitroscanate is studied for its C-O bond cleavage properties. The demand for efficient reactions to cleave the C-O bond in Nitroscanate drives research in this area, which has broader applications in organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Nitroscanate is an anthelmintic drug used in veterinary medicine primarily against internal parasites such as roundworms and tapeworms . The primary targets of Nitroscanate are these gastrointestinal parasites that infest dogs and cats .
Mode of Action
It is assumed that nitroscanate acts as an uncoupler of oxidative phosphorylation in the cell mitochondria of the parasites . This action disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .
Biochemical Pathways
By acting as an uncoupler of oxidative phosphorylation, nitroscanate likely affects the energy metabolism of the parasites, leading to their immobilization and eventual death .
Pharmacokinetics
After oral administration, Nitroscanate is poorly absorbed into the bloodstream . The highest plasma levels are reached 24 hours after treatment . Absorption is substantially higher if administered together with food . Excretion is rather fast, mainly through feces and urine in the form of the parent molecule .
Result of Action
The primary result of Nitroscanate’s action is the immobilization and eventual death of the targeted parasites. By disrupting ATP production, Nitroscanate impairs the parasites’ motility, which is crucial for their survival and reproduction .
Action Environment
It is known that nitroscanate is used in a veterinary context, primarily for the treatment of dogs and cats infested with internal parasites . The correct use of Nitroscanate in dogs is unlikely to be detrimental to the environment, including coprophagous insects .
Future Directions
While specific future directions for Nitroscanate are not mentioned in the searched resources, the field of nitro compounds and their applications in medicine is a subject of ongoing research. For instance, there is interest in understanding the nitrosation pathways and root causes of nitrosamine formation in various pharmaceuticals . Additionally, the therapeutic potential of denitrosylation in the context of nitrosative stress and human disease is being explored .
properties
IUPAC Name |
1-isothiocyanato-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGVZLUIWGYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048772 | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroscanate | |
CAS RN |
19881-18-6 | |
| Record name | Nitroscanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroscanate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroscanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroscanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROSCANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Nitroscanate?
A1: While the precise mechanism of action of Nitroscanate remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []
Q2: What is the molecular formula and weight of Nitroscanate?
A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of Nitroscanate.
Q3: Is there any spectroscopic data available for Nitroscanate?
A3: The provided research excerpts do not offer any spectroscopic data for Nitroscanate.
Q4: How stable is Nitroscanate under different storage conditions?
A4: The provided research abstracts do not delve into the specific stability profile of Nitroscanate under various storage conditions.
Q5: What types of parasites is Nitroscanate effective against?
A5: Nitroscanate demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []
Q6: Is there any evidence of parasite resistance to Nitroscanate?
A6: While the provided research doesn't explicitly discuss Nitroscanate resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using Nitroscanate, suggesting it could be a valuable alternative treatment option. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



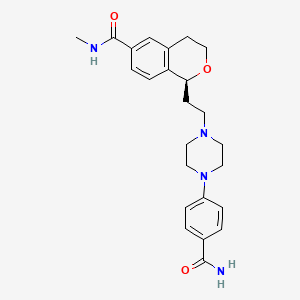
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
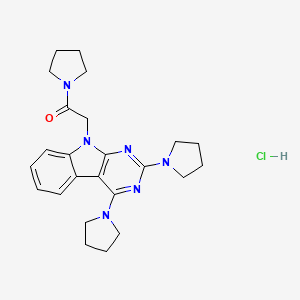

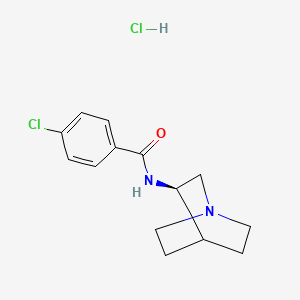


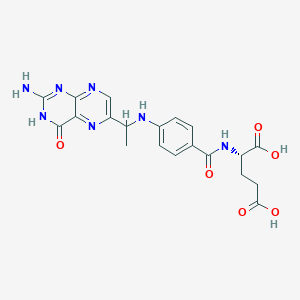
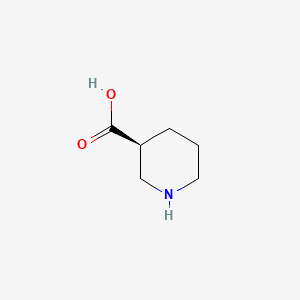

![[(2R,3R,4S,5R)-5-(acetyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-3-hydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-phenylprop-2-enoate](/img/structure/B1678943.png)


